molecular formula C21H27N3O3 B5676811 3-{1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]piperidin-4-yl}-N-(3-methylphenyl)propanamide

3-{1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]piperidin-4-yl}-N-(3-methylphenyl)propanamide

Cat. No. B5676811
M. Wt: 369.5 g/mol
InChI Key: JMNZGUJBYRYFTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis Techniques

    Compounds with structures similar to the target molecule are often synthesized using complex organic reactions. For instance, piperidine-based compounds can be synthesized using multi-step reactions involving various reagents and conditions (Ueda et al., 1991).

  • Chemical Reactions

    These compounds often undergo reactions like nucleophilic substitution and cyclization, which are critical in forming the desired structure (Khalid et al., 2016).

Molecular Structure Analysis

  • Molecular Structure: The molecular and crystal structures of similar compounds, such as various piperidine derivatives, are often determined using X-ray diffraction analysis. This technique helps in understanding the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

  • Chemical Properties: These compounds exhibit a range of chemical behaviors depending on their functional groups. The presence of specific groups like oxadiazole or piperidine can significantly influence their chemical reactivity and interactions (Rehman et al., 2018).

Physical Properties Analysis

  • Physical Properties: The physical properties, such as melting points, solubility, and crystal structure, are often determined using techniques like NMR and IR spectroscopy. These properties are crucial for understanding the stability and applicability of these compounds (Jimeno et al., 2003).

Chemical Properties Analysis

  • Chemical Stability and Reactivity: The chemical stability and reactivity of such compounds are influenced by their molecular structure. Studies often include synthesis and evaluation of derivatives to understand these aspects better (Zala et al., 2015).

properties

IUPAC Name

3-[1-(5-ethyl-1,3-oxazole-4-carbonyl)piperidin-4-yl]-N-(3-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-3-18-20(22-14-27-18)21(26)24-11-9-16(10-12-24)7-8-19(25)23-17-6-4-5-15(2)13-17/h4-6,13-14,16H,3,7-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNZGUJBYRYFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CO1)C(=O)N2CCC(CC2)CCC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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